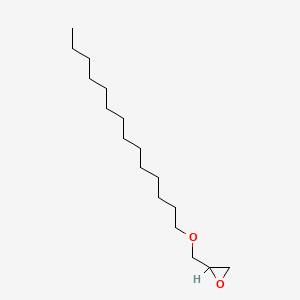
Tetradecyl glycidyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl glycidyl ether is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
- Polymer Synthesis : TGE is utilized in the synthesis of high molecular weight poly(ethylene oxide)-b-poly(alkylglycidyl ether) diblock copolymers, which are essential for creating materials with tailored properties for specific applications .
- Reactive Diluents : It serves as a reactive diluent in epoxy resin formulations, enhancing their performance without adversely affecting the final product's mechanical properties .
Biology
- Biocompatible Materials : TGE is employed in modifying biomolecules, leading to the development of biocompatible materials suitable for medical applications.
- Cellular Interactions : Studies indicate that TGE can influence cellular processes by modulating cell signaling pathways, particularly through interactions with kinases and phosphatases.
Medicine
- Drug Delivery Systems : TGE is explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents, enhancing their bioavailability.
- Medical Adhesives : Its properties make it suitable for formulating medical adhesives that require biocompatibility and effective bonding capabilities.
Industry
- Coatings and Sealants : TGE is widely used in the formulation of coatings, adhesives, and sealants, where it improves flexibility, adhesion, and overall performance characteristics .
- Textile Applications : In the textile industry, TGE enhances the properties of fibers and fabrics, contributing to improved durability and resistance to environmental factors .
Case Study 1: Antibacterial Efficacy
A clinical trial assessed the antibacterial efficacy of this compound against resistant bacterial strains causing skin infections. Results indicated a significant reduction in infection rates when treated with TGE compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Effects
In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cells through caspase pathway activation. Flow cytometry analysis revealed increased annexin V staining in treated cells, suggesting its potential role as an anticancer agent.
Propiedades
Número CAS |
38954-75-5 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
2-(tetradecoxymethyl)oxirane |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17/h17H,2-16H2,1H3 |
Clave InChI |
NVKSMKFBUGBIGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC1CO1 |
SMILES canónico |
CCCCCCCCCCCCCCOCC1CO1 |
Key on ui other cas no. |
38954-75-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















